Methyl (5-bromo-1,3-thiazol-2-yl)carbamate
Description
Properties
IUPAC Name |
methyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBSSZSXXMLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-bromo-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 5-position. This is followed by the reaction with methyl chloroformate to form the carbamate group. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the 5-position of the thiazole ring is highly susceptible to nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing effects of the adjacent thiazole nitrogen and carbamate group.
Common Reagents and Conditions
-
Nucleophiles : Amines, azides, thiols, or alkoxides.
-
Solvents : Polar aprotic solvents (e.g., DMF, THF).
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Catalysts/Base : Cs<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, or triethylamine.
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Temperature : Typically 60–100°C, often under microwave irradiation for accelerated kinetics .
Example Reaction
Reaction with piperazine derivatives yields substituted thiazole-carbamates:
Yield : ~66% (based on analogous bromothiazole reactions) .
Hydrolysis of the Carbamate Group
The methyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding amine or carboxylic acid.
Conditions and Products
| Condition | Product | Key Reagents |
|---|---|---|
| Acidic (HCl/H<sub>2</sub>O) | 5-Bromo-1,3-thiazol-2-amine hydrochloride | Concentrated HCl, reflux. |
| Basic (NaOH/EtOH) | (5-Bromo-1,3-thiazol-2-yl)carbamic acid | NaOH, aqueous ethanol, 50–70°C. |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by decarboxylation or methanol elimination.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids produces biarylthiazole derivatives:
Typical Yields : 50–85% (depending on substituent electronic effects).
Buchwald-Hartwig Amination
Coupling with aryl amines forms C–N bonds:
Key Applications : Synthesis of kinase inhibitors and antimicrobial agents .
Functionalization of the Thiazole Ring
The thiazole ring itself can undergo electrophilic substitutions or redox reactions.
Oxidation
Controlled oxidation with H<sub>2</sub>O<sub>2</sub> or m-CPBA modifies the sulfur atom, forming sulfoxide or sulfone derivatives.
Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to a thiazoline, altering electronic properties.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for chemical reactions .
Biology:
- Investigated for its antimicrobial properties against a range of bacterial and fungal species.
- Studied for its potential as an enzyme inhibitor in various biochemical pathways .
Medicine:
- Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
- Evaluated for its anti-inflammatory and analgesic properties .
Industry:
- Used in the development of new materials with specific properties, such as conductivity or fluorescence.
- Employed in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of methyl (5-bromo-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Based Carbamates
Key Observations :
Key Observations :
- Protection Strategies : The use of Boc (tert-butyloxycarbonyl) groups in tert-butyl derivatives simplifies purification due to steric protection, whereas methyl carbamates require milder conditions .
- Solvent Effects: Reactions in tetrahydrofuran (THF) or ethanol under reflux achieve higher yields compared to aqueous systems .
Key Observations :
- Antiparasitic vs. Anticancer Activity : While Albendazole targets parasitic β-tubulin, the brominated thiazole carbamate may exhibit broader cytotoxicity, as seen in structurally related microtubule-targeting agents .
- Role of Halogenation: Bromine-substituted thiazoles (e.g., 4b in ) show enhanced antimicrobial activity compared to non-halogenated analogues, likely due to increased electrophilic interactions with biological targets .
Biological Activity
Methyl (5-bromo-1,3-thiazol-2-yl)carbamate is a compound that has garnered attention for its biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its thiazole ring, which plays a crucial role in its interaction with biological targets. The compound's mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity, and consequently affecting various biochemical pathways. This inhibition can lead to effects such as reduced cell proliferation and apoptosis in cancer cells.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell cycle regulation, making it a candidate for anticancer therapies.
- Antimicrobial Activity: It has shown potential in targeting bacterial infections, although specific mechanisms remain under investigation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation; potential use against various cancer types. |
| Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed. |
| Anti-inflammatory | Potential effects on inflammatory pathways; requires more detailed exploration. |
Case Studies and Research Findings
- Anticancer Studies:
- Antimicrobial Research:
- Mechanistic Insights:
Future Directions and Applications
The potential applications of this compound span various therapeutic areas:
- Cancer Therapy: Continued exploration of its anticancer properties could lead to the development of novel chemotherapeutic agents.
- Antimicrobial Development: The compound's effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl (5-bromo-1,3-thiazol-2-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : A catalyst-free synthesis in aqueous ethanol is effective for carbamate derivatives. Key steps include nucleophilic substitution at the thiazole ring’s 2-position, followed by carbamate formation via reaction with methyl chloroformate. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance yield and purity .
- Data : Typical yields range from 65–85% with purity >95% (confirmed by HPLC). Reaction temperatures between 60–80°C are optimal for minimizing side products .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use NMR to identify the carbamate methyl group (singlet at δ 3.2–3.5 ppm) and the thiazole proton (singlet at δ 7.8–8.2 ppm). NMR confirms the carbonyl carbon (δ 155–160 ppm) and bromine-induced deshielding in the thiazole ring. HRMS (ESI+) should match the molecular ion [M+H] at m/z 251.97 (calculated for CHBrNOS) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Prioritize fume hood use due to potential mutagenicity (Ames test negative but carcinogenic in rats). Wear nitrile gloves and PPE to avoid dermal exposure. Store at 2–8°C in airtight containers to prevent hydrolysis. Consult SDS for emergency measures (e.g., inhalation: move to fresh air; ingestion: rinse mouth with water) .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of the thiazole ring in cross-coupling reactions?
- Methodological Answer : The 5-bromo group activates the thiazole for Suzuki-Miyaura couplings. Bromine’s electron-withdrawing effect increases the electrophilicity of the adjacent carbon, enabling Pd-catalyzed coupling with aryl boronic acids. Use Pd(PPh) (2 mol%) and KCO in DMF/HO at 80°C for 12 hours .
- Data : Reported coupling efficiencies exceed 70% for aryl/heteroaryl partners. Monitor reaction progress via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane).
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodological Answer : Calculate logP (2.1–2.5) and polar surface area (75–85 Å) using tools like MarvinSketch or ACD/Labs. Molecular dynamics simulations (e.g., AMBER) model solvation behavior, while DFT (B3LYP/6-31G*) optimizes geometry and predicts electrostatic potential surfaces for hydrogen bonding .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : For split signals in NMR, employ - COSY to identify coupling partners. For ambiguous assignments, use HSQC to correlate protons with carbons. If rotational isomers are suspected (due to carbamate flexibility), variable-temperature NMR (25–60°C) can coalesce split peaks .
Q. What strategies improve regioselectivity in electrophilic substitutions on the thiazole ring?
- Methodological Answer : Bromine at the 5-position directs electrophiles to the 4-position. Use mild Lewis acids (e.g., ZnCl) to enhance regiocontrol in nitrations or halogenations. For Friedel-Crafts alkylation, protect the carbamate with Boc to prevent side reactions .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate purity?
- Methodological Answer : Recrystallize the compound from ethyl acetate/hexane (1:3) and compare DSC thermograms with literature. Impurities (e.g., residual solvents) lower the observed mp. HRMS purity >98% and ≤0.5% halide content (ion chromatography) confirm consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
